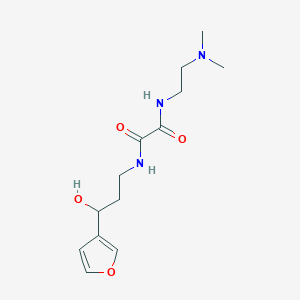

N1-(2-(二甲胺基)乙基)-N2-(3-(呋喃-3-基)-3-羟基丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis involves multi-step organic reactions, highlighting the integration of furan and oxalamide functionalities into a single molecule.

Synthesis Analysis

The synthesis of compounds related to N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide often involves the reaction of furan derivatives with appropriate amines and oxalamide precursors. For example, the use of N,N,N',N'-tetramethyldiaminomethane and paraform in glacial acetic acid allows for the introduction of the dimethylaminomethyl group into the furan series, which is a critical step in synthesizing complex molecules like the subject compound (Gol'dfarb, Yakubov, & Belen’kii, 1967).

Molecular Structure Analysis

Molecular structure analysis of similar compounds showcases the importance of X-ray crystallography in determining the arrangement of atoms within a molecule. For instance, the structure of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate reveals extensive hydrogen bonding interactions, which could be indicative of the structural stability and reactivity of N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide (Zhao & Zhou, 2009).

Chemical Reactions and Properties

The chemical reactivity of the subject compound can be inferred from studies on similar molecules. For example, the Vilsmeier-Haak reaction with 2(5H)-furanone derivatives leads to the formation of β-substituted furans, a reaction that could be relevant in modifying the furan portion of N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide to enhance its properties (Krapivin et al., 1999).

Physical Properties Analysis

The physical properties of compounds containing furan and oxalamide groups can be complex due to their potential for polymorphism and the influence of intermolecular hydrogen bonding. Studies on similar compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, highlight the challenges in characterizing these materials using spectroscopic and diffractometric techniques (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide, such as reactivity towards nucleophiles or electrophiles, can be deduced from the behavior of structurally related compounds. For instance, the dimethylaminomethylation of furan series compounds showcases the potential for functionalization at specific positions to achieve desired chemical properties (Gol'dfarb, Yakubov, & Belen’kii, 1967).

科学研究应用

植物生物质转化为呋喃衍生物

呋喃衍生物,如5-羟甲基糠醛(HMF)及其衍生物,在将植物生物质转化为有价值的化学品、燃料和材料方面起着关键作用。这些化合物提供了可持续替代非可再生烃源的选择。研究突出了HMF及其衍生物在生产单体、聚合物、多孔碳材料、发动机燃料、溶剂、药品、杀虫剂和其他化学品方面的潜力,表明它们在应用方面有显著的未来拓展(Chernyshev, Kravchenko, & Ananikov, 2017)。

糖的两相脱水制备5-羟甲基糠醛和呋喃

将木质纤维素生物质中的糖转化为呋喃和5-HMF是一个备受关注的领域,因为它们作为化学构建块具有实用价值。该综述讨论了绿色化学中的溶剂选择和两相脱水过程的操作条件,突出了乙酸乙酯和丙酸甲酯等溶剂在原位提取呋喃中的性能,提出了一种绿色化学合成的方法(Esteban, Vorholt, & Leitner, 2020)。

电化学表面处理和能量存储

利用具有路易斯酸性卤化铝离子液体(RTILs)的电化学技术的研究讨论了电镀和能量存储方面的进展。卤化铝离子液体和溶剂混合物由于现代技术应用的再次关注,表明在工业过程中有潜在的用途(Tsuda, Stafford, & Hussey, 2017)。

属性

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-16(2)7-6-15-13(19)12(18)14-5-3-11(17)10-4-8-20-9-10/h4,8-9,11,17H,3,5-7H2,1-2H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZTVWVJKKLSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCCC(C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)

![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)